molecular formula C9H20Cl2N2 B1525068 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride CAS No. 1311316-57-0

1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride

Cat. No.: B1525068
CAS No.: 1311316-57-0
M. Wt: 227.17 g/mol
InChI Key: RIXVMHZKLBLLDQ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The systematic nomenclature of 1-(2-chloroethyl)-4-(propan-2-yl)piperazine hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 1-(2-chloroethyl)-4-propan-2-ylpiperazine;hydrochloride. The numbering system for the piperazine ring designates the nitrogen atoms as positions 1 and 4, with substituents assigned accordingly. The 2-chloroethyl substituent is attached to the nitrogen at position 1, while the propan-2-yl (isopropyl) group is connected to the nitrogen at position 4. The InChI designation for this compound is InChI=1S/C9H19ClN2.ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;/h9H,3-8H2,1-2H3;1H, which provides a unique structural identifier.

Constitutional isomerism considerations for this compound involve examination of alternative connectivity patterns that maintain the same molecular formula. The molecular formula C9H20Cl2N2 could theoretically accommodate various structural arrangements, including different substitution patterns on the piperazine ring or alternative positioning of the chlorine atom within the ethyl chain. However, the specific designation of 1-(2-chloroethyl)-4-(propan-2-yl)piperazine hydrochloride defines a unique constitutional isomer with the chlorine atom located at the terminal position of the ethyl chain rather than in alternative positions such as 1-chloroethyl. The asymmetric nature of the substitution pattern distinguishes this compound from symmetrically substituted piperazine derivatives and contributes to its unique chemical properties.

Structural Parameter Value Reference
Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
Chemical Abstracts Service Number 1311316-57-0
IUPAC Name 1-(2-chloroethyl)-4-propan-2-ylpiperazine;hydrochloride
InChI Key RIXVMHZKLBLLDQ-UHFFFAOYSA-N

Conformational Analysis of Piperazine Core

The conformational analysis of the piperazine core in 1-(2-chloroethyl)-4-(propan-2-yl)piperazine hydrochloride requires detailed examination of ring flexibility and substituent effects on preferred conformations. The six-membered piperazine ring exhibits conformational behavior similar to cyclohexane, with chair conformations representing the most stable arrangements. X-ray crystallographic data confirms that piperazine adopts a chair conformation with equatorial positioning of nitrogen lone pairs, which maximizes stability through minimization of steric interactions. The presence of nitrogen atoms at positions 1 and 4 introduces additional conformational considerations due to the potential for nitrogen inversion and the influence of substituents on ring flipping dynamics.

Temperature-dependent nuclear magnetic resonance spectroscopy studies of related piperazine derivatives have revealed complex conformational behavior characterized by multiple energy barriers. Specifically, investigations of acyl-functionalized piperazines demonstrated two distinct coalescence points corresponding to different dynamic processes: amide bond rotation and ring inversion. The activation energy barriers for these processes range from 56 to 80 kilojoules per mole, with amide site barriers typically exceeding those for ring inversion. In the case of 1-(2-chloroethyl)-4-(propan-2-yl)piperazine hydrochloride, the absence of amide functionality simplifies the conformational landscape, but the presence of different substituents on each nitrogen atom introduces asymmetry that affects ring dynamics.

The influence of substituent size and electronic properties on piperazine conformation has been systematically studied through correlation with Hammett constants. The isopropyl group, with its significant steric bulk, is expected to prefer equatorial positioning to minimize 1,3-diaxial interactions. The 2-chloroethyl substituent, being more linear and less sterically demanding than the isopropyl group, exhibits greater conformational flexibility. The hydrochloride salt formation may further influence conformational preferences through intermolecular hydrogen bonding and electrostatic interactions that stabilize specific conformations.

Conformational Parameter Energy Barrier (kJ/mol) Process Type Reference
Ring Inversion 56-80 Chair-Chair Interconversion
Substituent Rotation Variable C-N Bond Rotation
Amide Bond Rotation 56-80 Partial Double Bond Character

Electronic Effects of Chloroethyl and Isopropyl Substituents

The electronic effects of the chloroethyl and isopropyl substituents in 1-(2-chloroethyl)-4-(propan-2-yl)piperazine hydrochloride significantly influence the molecular properties and reactivity patterns. The chloroethyl group introduces electron-withdrawing character through the electronegative chlorine atom, which affects the electron density at the attached nitrogen atom and throughout the piperazine ring system. According to Hammett substituent constants, chlorine exhibits a positive sigma value (σpara = 0.23), indicating electron-withdrawing behavior. This electronic effect is transmitted through the ethyl linker, though the effect is attenuated by the distance from the piperazine nitrogen.

The isopropyl substituent demonstrates contrasting electronic behavior, functioning as an electron-donating group due to its alkyl character. Hammett constants for isopropyl groups show negative sigma values (σpara = -0.151), confirming electron-donating properties. This electron donation occurs through hyperconjugation and inductive effects, increasing electron density at the attached nitrogen atom. The opposing electronic effects of the chloroethyl and isopropyl substituents create an asymmetric electronic environment within the piperazine ring, with one nitrogen atom experiencing electron withdrawal and the other experiencing electron donation.

The basicity of piperazine derivatives is significantly influenced by substituent electronic effects, with unsubstituted piperazine exhibiting two distinct pKb values of 5.35 and 9.73 at 25 degrees Celsius. The presence of electron-withdrawing chloroethyl and electron-donating isopropyl substituents creates a complex electronic landscape that affects protonation behavior and chemical reactivity. The compound can undergo various chemical reactions, including nucleophilic substitution at the chloroethyl position, where the chlorine atom serves as a leaving group. The electronic environment established by both substituents influences the reactivity of the piperazine nitrogen atoms toward electrophiles and affects the overall chemical behavior of the molecule.

Substituent Hammett Constant (σpara) Electronic Effect Influence on Nitrogen Basicity Reference
Chloroethyl +0.23 (for Cl) Electron-withdrawing Decreased basicity
Isopropyl -0.151 Electron-donating Increased basicity
Piperazine Core N/A Basic amine pKb = 5.35, 9.73

Properties

IUPAC Name

1-(2-chloroethyl)-4-propan-2-ylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2.ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;/h9H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXVMHZKLBLLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride, a piperazine derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound, with a molecular formula of C9H20Cl2N2 and a molecular weight of 227.17 g/mol, serves as a scaffold for various pharmacological applications due to its structural properties.

Synthesis

The synthesis of 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride typically involves the reaction of piperazine with 2-chloroethyl groups under controlled conditions. The resulting compound is characterized by its high purity (usually ≥95%) and is available for research purposes from various chemical suppliers .

Antimicrobial Properties

Research indicates that piperazine derivatives, including 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride, exhibit significant antimicrobial activities against various bacterial and fungal strains. A study focusing on substituted piperazines demonstrated that these compounds were effective against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Microorganism Activity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansNotable antifungal

The antibacterial activity was assessed using standard disk diffusion methods, showing promising results for several piperazine derivatives .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride may have anticancer effects. Studies have explored its potential as a bioreductive agent in cancer therapy, where it may selectively target hypoxic tumor cells. The mechanism involves the activation of the compound under low oxygen conditions, leading to cytotoxic effects on cancer cells while sparing normal tissues .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A comparative study evaluated the efficacy of various piperazine derivatives against resistant bacterial strains. The results indicated that 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride showed superior activity compared to traditional antibiotics in vitro.
  • Case Study on Anticancer Mechanisms :
    In a recent investigation, the compound was tested on several cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. This finding highlights its potential as an adjunct treatment in chemotherapy protocols.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives often correlates with their structural modifications. The presence of the chloroethyl group enhances lipophilicity and facilitates cellular uptake, which is crucial for their antimicrobial and anticancer activities. Molecular docking studies have suggested that these compounds interact effectively with specific biological targets, including enzymes involved in cell proliferation and survival pathways .

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study focusing on substituted piperazines demonstrated effectiveness against pathogens such as:

MicroorganismActivity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansNotable antifungal

Antibacterial activity was assessed using standard disk diffusion methods, showing promising results for several piperazine derivatives.

Anticancer Activity

Emerging evidence suggests that 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride may have anticancer effects. Studies explored its potential as a bioreductive agent in cancer therapy, selectively targeting hypoxic tumor cells. The mechanism involves activation under low oxygen conditions, leading to cytotoxic effects on cancer cells while sparing normal tissues.

Antimicrobial Efficacy Case Study

A comparative study evaluated the efficacy of various piperazine derivatives against resistant bacterial strains. The results indicated that this compound showed superior activity compared to traditional antibiotics in vitro, highlighting its potential as an alternative treatment option.

Anticancer Mechanisms Case Study

In recent investigations, the compound was tested on several cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. This finding suggests its potential as an adjunct treatment in chemotherapy protocols, enhancing the efficacy of existing cancer treatments.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives often correlates with their structural modifications. The presence of the chloroethyl group enhances lipophilicity and facilitates cellular uptake, which is crucial for their antimicrobial and anticancer activities. Molecular docking studies have suggested effective interactions with specific biological targets, including enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride ()

  • Structure : Replaces the isopropyl group with a methyl group.
  • Synthesis : Likely derived from bis(2-chloroethyl)methylamine hydrochloride and alkylation agents.
  • Applications : Serves as a precursor for further functionalization in drug discovery.

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride ()

  • Structure : Features a 3-chlorophenyl and 3-chloropropyl substituent.
  • Synthesis : Synthesized via reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride, followed by alkylation with 1-bromo-3-chloropropane (45.7% yield) .
  • Applications : Intermediate for trazodone analogues and serotonin receptor ligands.
  • Key Difference : Aromatic chlorophenyl groups enhance π-π stacking interactions in receptor binding compared to aliphatic isopropyl groups .

Aryl-Substituted Piperazine Derivatives

Aripiprazole Analogues ()

  • Example : Compound 9 (1-(2,4-dimethoxyphenyl)piperazine oxalate).
  • Structure : Substituted with methoxyphenyl groups.
  • Physicochemical Properties : Melting point 167–168°C; synthesized in 71% yield .
  • Biological Activity : Dopamine D2 receptor antagonists with applications in schizophrenia treatment.
  • Key Difference : Methoxy groups improve metabolic stability compared to halogenated substituents .

Sigma Receptor Ligands ()

  • Example: α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol.
  • Structure : Fluorophenyl and pyrimidinyl substituents.
  • Biological Activity : Modulates NMDA-stimulated dopamine release via sigma receptor interactions.
  • Key Difference : Fluorine atoms enhance lipophilicity and blood-brain barrier penetration .

Hybrid and Complex Derivatives

HBK Series ()

  • Example: HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride).
  • Structure: Combines phenoxyethoxyethyl and methoxyphenyl groups.
  • Applications : Explored for serotonin and dopamine receptor modulation.
  • Key Difference : Extended alkoxy chains improve solubility and pharmacokinetic profiles .

Polymorphous Piperazine Derivatives ()

  • Example: 1-[4-(5-cyanoindole-3-yl)butyl]-4-(2-carbamoylbenzofuran-5-yl)-piperazine hydrochloride.
  • Structure : Heterocyclic indole and benzofuran substituents.
  • Properties : Multiple crystalline forms (e.g., Form IV, V) with enhanced solubility and reduced hygroscopicity.
  • Applications : Antidepressant and anxiolytic agents .

Critical Insights and Research Implications

  • Synthetic Efficiency : Chloroethyl-substituted piperazines (e.g., ) often exhibit moderate yields (45–70%), necessitating optimization for industrial-scale production.
  • Structure-Activity Relationships (SAR) :
    • Alkyl vs. Aryl Groups : Aliphatic substituents (e.g., isopropyl, methyl) enhance metabolic stability, while aromatic groups improve receptor affinity .
    • Halogenation : Chlorine or fluorine atoms increase lipophilicity and binding to hydrophobic receptor pockets .
  • Biological Specificity : Piperazine derivatives with extended alkyl chains (e.g., HBK14) show improved selectivity for serotonin over dopamine receptors compared to compact analogues .

Preparation Methods

Starting Materials

  • Piperazine (heterocyclic diamine)
  • 2-Chloroethyl chloride or 2-chloroethyl derivatives as alkylating agents
  • Isopropyl halide or isopropylating agents
  • Hydrochloric acid (HCl) for salt formation

Synthetic Route

The typical preparation involves a two-step alkylation process:

  • Selective Alkylation with Isopropyl Group:

    Piperazine is reacted with an isopropylating agent (such as isopropyl bromide or chloride) under controlled conditions to selectively introduce the isopropyl group at the 4-position nitrogen atom of the piperazine ring. Reaction conditions such as solvent choice (e.g., methanol or ethanol), temperature (ambient to reflux), and stoichiometry are optimized to favor monosubstitution.

  • Introduction of 2-Chloroethyl Group:

    The isopropyl-substituted piperazine intermediate is then reacted with 2-chloroethyl chloride or a similar reagent to introduce the 2-chloroethyl group at the remaining nitrogen atom (1-position). This alkylation is typically carried out under basic conditions to facilitate nucleophilic substitution.

  • Formation of Hydrochloride Salt:

    The resulting 1-(2-chloroethyl)-4-(propan-2-yl)piperazine base is treated with hydrochloric acid to form the hydrochloride salt. This step improves the compound's stability, crystallinity, and handling properties.

Reaction Conditions and Yields

  • Solvents commonly used include methanol, ethanol, or acetonitrile.
  • Temperature control is critical, often maintained between 20°C and 40°C during salt formation.
  • Reaction times vary from 1 to 4 hours depending on scale and conditions.
  • Purification is typically achieved by crystallization from methanol or similar solvents.
  • Yields reported for similar piperazine derivatives' hydrochloride salts range from 70% to 85% with high purity (>99% by HPLC).

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Purity (HPLC %) Notes
Alkylation with isopropyl Piperazine + isopropyl bromide, base 25-35 2-3 75-85 >98 Selective monosubstitution
Alkylation with 2-chloroethyl Intermediate + 2-chloroethyl chloride, base 25-40 2-4 70-80 >98 Nucleophilic substitution
Hydrochloride salt formation Base + HCl in methanol 20-35 3-4 75-85 99+ Crystallization and purification

Research Findings and Optimization Notes

  • The regioselectivity of alkylation is crucial to obtain the desired 1-(2-chloroethyl)-4-(propan-2-yl)piperazine without overalkylation or formation of positional isomers.
  • Use of controlled stoichiometry and slow addition of alkylating agents improves selectivity.
  • The hydrochloride salt form enhances compound stability and facilitates purification by precipitation.
  • Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity.
  • The compound’s molecular formula is C9H20Cl2N2 with a molecular weight of 227.17 g/mol.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride with high yield and purity?

Answer:
The synthesis typically involves alkylation of the piperazine core. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) are effective for cross-coupling reactions to introduce the chloroethyl group .
  • Solvent systems : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity .

Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Answer:
Quantum mechanical calculations (e.g., DFT) can model:

  • Transition states : Identify energy barriers for chloroethyl group substitution, guiding catalyst selection .
  • Electrostatic potential maps : Predict nucleophilic/electrophilic sites for functionalization (e.g., isopropyl group modification) .
  • Solvent effects : COSMO-RS simulations optimize solvent choice by predicting solvation energies .
    Case studies show computational workflows reduce experimental iterations by 40% in piperazine derivative synthesis .

Basic: What spectroscopic and chromatographic techniques are most effective for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.5–4.0 ppm for piperazine protons; δ 70–80 ppm for quaternary carbons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 247.12) and detects halogen isotopes (³⁵Cl/³⁷Cl) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity (>98%) and stability under acidic conditions .

Advanced: What strategies resolve discrepancies in reported biological activities of piperazine derivatives?

Answer:

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer screens) to identify context-dependent activity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing isopropyl with cyclopropyl) to isolate SAR trends .
  • Receptor docking : Molecular dynamics simulations (e.g., AutoDock Vina) correlate binding affinity variations with structural flexibility .
    For example, conflicting cytotoxicity data may arise from differences in cell line permeability or metabolic stability .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to minimize inhalation of hydrochloride vapors .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the chloroethyl group .

Advanced: How does the substitution pattern on the piperazine ring influence metabolic stability?

Answer:

  • Electron-withdrawing groups : The chloroethyl moiety increases resistance to CYP450 oxidation, prolonging half-life in hepatic microsome assays .
  • Steric effects : The isopropyl group reduces off-target interactions with plasma proteins (e.g., albumin binding <15% in SPR assays) .
  • Hydrogen bonding : Piperazine NH groups enhance aqueous solubility but may increase renal clearance rates .
    Metabolite profiling (LC-MS/MS) identifies N-dechloroethylation as the primary degradation pathway .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

Answer:

  • pH stability tests : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via UV-Vis (λ = 270 nm) .
  • Thermal analysis : TGA/DSC reveals decomposition onset at 180°C, informing storage guidelines .
  • Light sensitivity : UV/Vis spectroscopy under ICH Q1B guidelines shows <5% degradation after 48h at 5000 lux .

Basic: How is the compound’s purity assessed for in vitro pharmacological studies?

Answer:

  • Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios must align with theoretical values (e.g., C: 48.2%, H: 7.3%, N: 11.3%) .
  • Chiral HPLC : Confirm enantiomeric excess (>99%) if stereocenters are present .
  • Residual solvents : GC-MS detects traces of DMF or THF (limits: <500 ppm per ICH Q3C) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride
Reactant of Route 2
1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride

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